N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. This compound is characterized by the presence of a furan ring, a hydrazide group, and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or antifungal effects. The molecular pathways involved include the disruption of cell membrane integrity and inhibition of essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to the presence of the furan ring and the dichlorophenyl group, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds.
Properties
Molecular Formula |
C14H12Cl2N2O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8-6-10(9(2)20-8)14(19)18-17-7-11-12(15)4-3-5-13(11)16/h3-7H,1-2H3,(H,18,19)/b17-7+ |
InChI Key |
OTVXEBNZBSJIRL-REZTVBANSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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